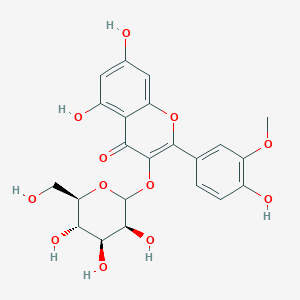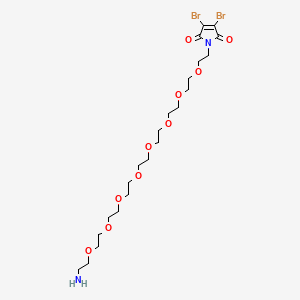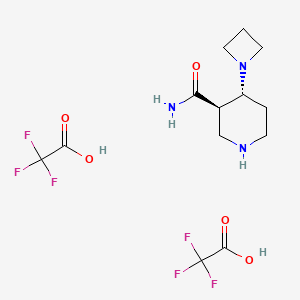
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an azetidine group and a carboxamide group, and it is stabilized as a bis(2,2,2-trifluoroacetate) salt. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Azetidine Group: This step often involves nucleophilic substitution reactions where an azetidine moiety is introduced to the piperidine ring.
Formation of the Carboxamide Group: This is typically done through amidation reactions.
Formation of the Bis(2,2,2-trifluoroacetate) Salt: The final compound is stabilized by reacting with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the piperidine or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another piperazine derivative with different substituents.
Methylammonium lead halide: A compound with a different core structure but similar complexity.
Phenylephrine Related Compound F: A compound with a similar functional group arrangement.
Uniqueness
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) is unique due to its specific combination of a piperidine ring, azetidine group, and carboxamide group, stabilized by trifluoroacetate. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C13H19F6N3O5 |
|---|---|
Peso molecular |
411.30 g/mol |
Nombre IUPAC |
(3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17N3O.2C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;2*3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);2*(H,6,7)/t7-,8-;;/m1../s1 |
Clave InChI |
ASEUCBBNQDNTIY-RHJRFJOKSA-N |
SMILES isomérico |
C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


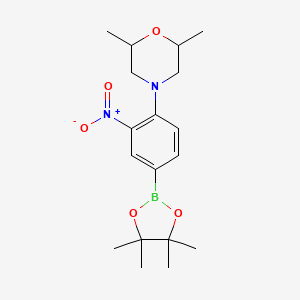
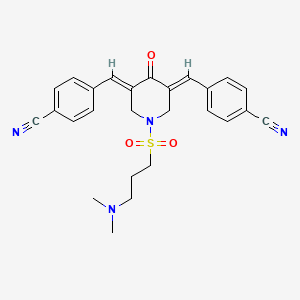
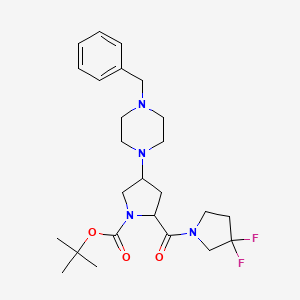
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
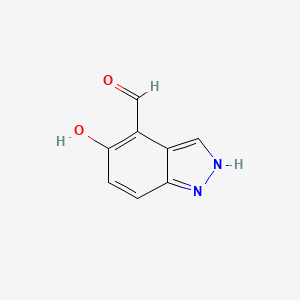
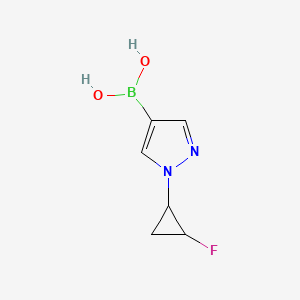

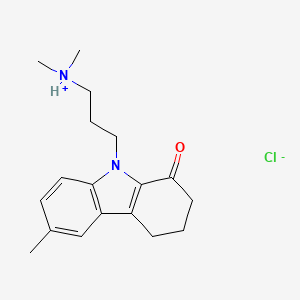
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
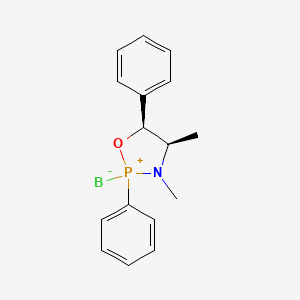
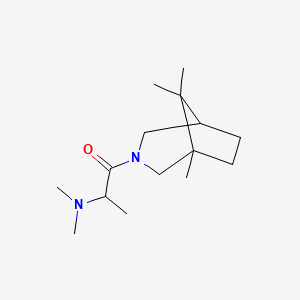
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
